(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the pyrrolidine ring and a phenyl group attached to the fourth carbon of the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate typically involves the protection of the amino group of pyrrolidine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the benzyloxycarbonyl group into the pyrrolidine ring in a more sustainable and scalable manner .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include deprotected amines, substituted pyrrolidines, and oxidized carbonyl compounds.
Scientific Research Applications
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The phenyl group may contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-tyrosine methyl ester: Similar in structure due to the presence of the benzyloxycarbonyl group.
Benzyloxycarbonyl-alpha-phosphonoglycine trimethyl ester: Shares the benzyloxycarbonyl group and is used in similar synthetic applications
Uniqueness
(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate is unique due to the combination of the pyrrolidine ring, the benzyloxycarbonyl protecting group, and the phenyl substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
651737-09-6 |
---|---|
Molecular Formula |
C19H18NO4- |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(2S)-4-phenyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H19NO4/c21-18(22)17-11-16(15-9-5-2-6-10-15)12-20(17)19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,21,22)/p-1/t16?,17-/m0/s1 |
InChI Key |
AWTYLTIZGJJONL-DJNXLDHESA-M |
Isomeric SMILES |
C1[C@H](N(CC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Canonical SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.